

A Technical Guide to the Spectroscopic Analysis of (R)-(+)-1-Phenylpropylamine

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Compound of Interest

Compound Name: (R)-(+)-1-Phenylpropylamine

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key spectroscopic data for the chiral amine **(R)-(+)-1-Phenylpropylamine** (CAS: 3082-64-2), a significant building block in pharmaceutical synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including data summaries and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of **(R)-(+)-1-Phenylpropylamine**. Both ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for 1-Phenylpropylamine

Chemical Shift (δ , ppm)	Number of Protons	Multiplicity	Assignment
~7.35 - 7.20	5H	Multiplet	Aromatic protons (C_6H_5-)
~4.11	1H	Triplet	Benzylic proton (- $CH(NH_2)-$)
~1.65	2H	Broad Singlet	Amine protons (- NH_2)
~1.60	2H	Multiplet	Methylene protons (- CH_2-)
~0.88	3H	Triplet	Methyl protons (- CH_3)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The amine proton signal is often broad and its chemical shift can vary with concentration and solvent.

^{13}C NMR Spectroscopy Data

The proton-decoupled ^{13}C NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: ^{13}C NMR Spectroscopic Data for 1-Phenylpropylamine

Chemical Shift (δ , ppm)	Assignment
~145.2	Aromatic C (quaternary, C1')
~128.5	Aromatic CH (C3'/C5')
~126.8	Aromatic CH (C4')
~126.3	Aromatic CH (C2'/C6')
~57.9	Benzylic Carbon (- $CH(NH_2)-$)
~31.2	Methylene Carbon (- CH_2-)
~10.8	Methyl Carbon (- CH_3)

Note: Data corresponds to the achiral analogue, 1-phenylpropan-1-amine, as the enantiomer has an identical spectrum in achiral solvents.[\[1\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **(R)-(+)-1-Phenylpropylamine** is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is added as an internal reference standard ($\delta = 0.00$ ppm).
- Instrumentation: Spectra are acquired on a 400 or 500 MHz NMR spectrometer (e.g., Bruker Avance series).
- ^1H NMR Acquisition: A standard pulse program is used to acquire the ^1H spectrum. For confirmation of the amine ($-\text{NH}_2$) protons, a D_2O shake experiment can be performed; the $-\text{NH}_2$ signal disappears upon addition of a drop of deuterium oxide.[\[2\]](#)
- ^{13}C NMR Acquisition: The ^{13}C spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

IR Spectroscopy Data

The spectrum of **(R)-(+)-1-Phenylpropylamine** shows characteristic absorptions for a primary amine with both aromatic and aliphatic C-H bonds.

Table 3: Key IR Absorption Bands for **(R)-(+)-1-Phenylpropylamine**

Frequency (cm ⁻¹)	Intensity	Assignment
3360 - 3280	Medium, Sharp (two bands)	N-H symmetric & asymmetric stretching (primary amine) ^{[2][3]}
3080 - 3020	Medium	C-H stretching (aromatic)
2960 - 2850	Strong	C-H stretching (aliphatic -CH ₃ , -CH ₂ -)
1605 - 1580	Medium	N-H bending (scissoring) ^{[2][3]}
1495, 1455	Medium to Strong	C=C stretching (in-ring, aromatic)
1250 - 1020	Medium	C-N stretching (aliphatic amine) ^{[2][3]}
760, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)
910 - 665	Strong, Broad	N-H wagging ^[3]

Experimental Protocol: IR Spectroscopy

The spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a DuraSamplIR II ATR accessory is used.^[4]
- Sample Application: A single drop of neat (undiluted) **(R)-(+)-1-Phenylpropylamine** liquid is placed directly onto the ATR crystal.^[4]
- Spectrum Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation. The molecular weight of C₉H₁₃N is 135.21 g/mol .[4]

Mass Spectrometry Data

The fragmentation of **(R)-(+)-1-Phenylpropylamine** is dominated by cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α -cleavage), which leads to a stable, resonance-stabilized cation.

Table 4: Major Fragment Ions in the Mass Spectrum of 1-Phenylpropylamine

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
135	~10	[C ₉ H ₁₃ N] ⁺ (Molecular Ion, M ⁺)
106	100	[C ₈ H ₁₀ N] ⁺ (Base Peak, from α -cleavage, loss of •C ₂ H ₅)
77	~25	[C ₆ H ₅] ⁺ (Phenyl cation)
51	~15	[C ₄ H ₃] ⁺ (Fragment from phenyl ring)

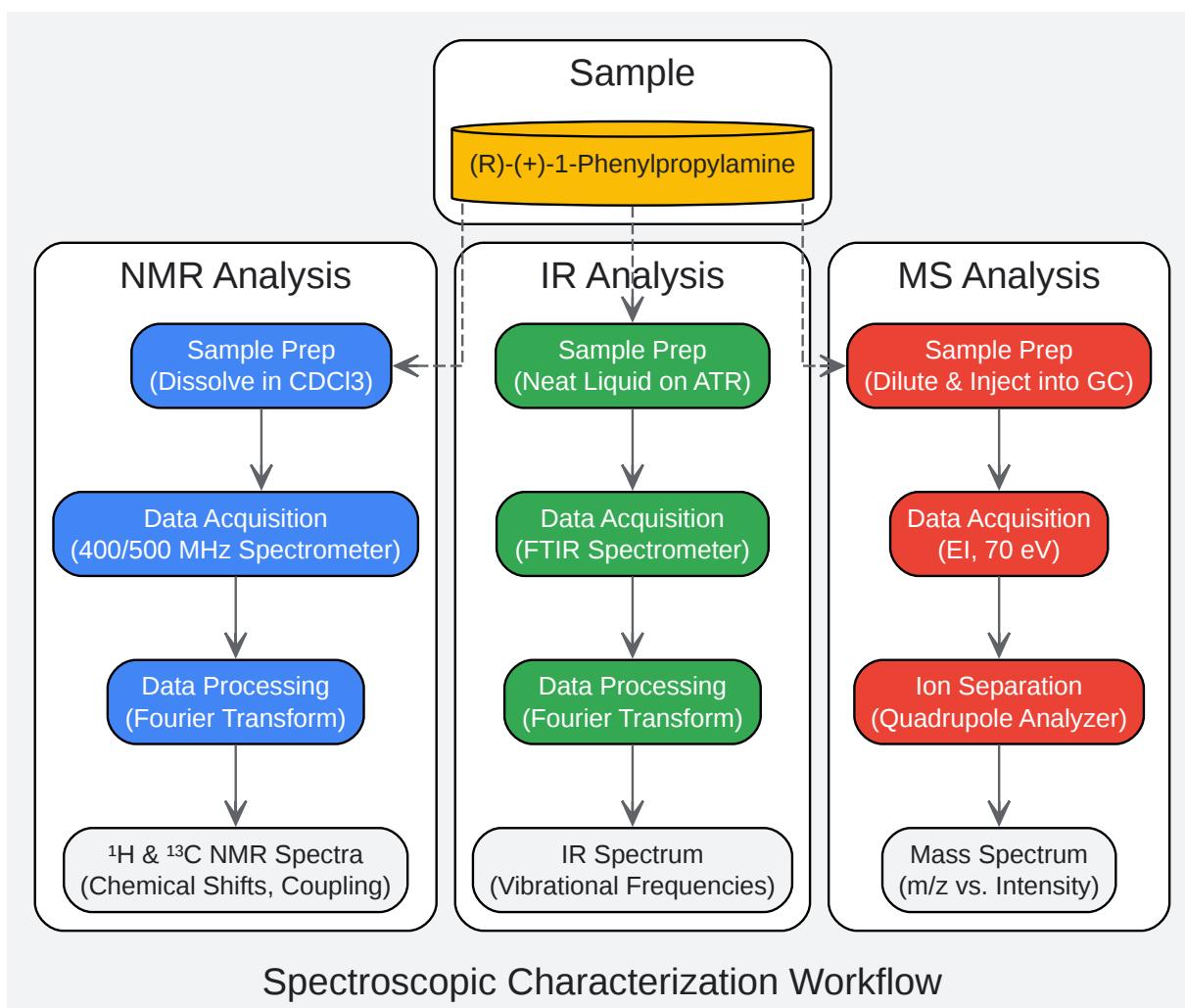
Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample is typically introduced via Gas Chromatography (GC) for separation from any impurities. A dilute solution of the amine in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is the most common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z . The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.^[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for **(R)-(+)-1-Phenylpropylamine**.



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Caption: Workflow for Spectroscopic Analysis of **(R)-(+)-1-Phenylpropylamine**.

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